molecular formula C9H10N4O2S B2771389 3-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide CAS No. 929973-33-1

3-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide

Cat. No. B2771389
CAS RN: 929973-33-1
M. Wt: 238.27
InChI Key: GWAQQAMBXICEET-UHFFFAOYSA-N
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Description

“3-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide” is a chemical compound that has gained attention in recent years. It has a molecular formula of C9H10N4O2S and a molecular weight of 238.27 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives has been described, which involves reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a 1,2,4-triazole ring, and a sulfanyl group .

Scientific Research Applications

Antimicrobial Activity

Furan derivatives: are known for their antimicrobial properties. The compound has been studied for its effectiveness against various microbial strains. It has demonstrated good antimicrobial activity against yeast-like fungi Candida albicans at a concentration of 64 µg/mL . This suggests potential use in developing new antimicrobial agents, particularly against drug-resistant strains.

Antibacterial Properties

The antibacterial activity of furan derivatives makes them valuable in the search for new antibacterial drugs. The compound has shown to suppress Escherichia coli and Staphylococcus aureus , which are common culprits in bacterial infections . Research in this area could lead to the development of novel antibacterial agents to combat resistance issues.

Synthesis Methodology

A novel method of synthesis for this compound involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH . This synthesis route is significant for the production of furan derivatives with potential pharmacological applications.

Pharmacological Research

Furan-containing compounds exhibit a wide range of pharmacological properties. They have been employed as medicines in various disease areas due to their therapeutic efficacy. The compound’s structure could be explored for potential use in anti-ulcer , diuretic , muscle relaxant , and anti-inflammatory medications .

Cancer Research

The compound has been investigated for its cytotoxic effects toward lung carcinoma. Different chalcones derived from the compound give varying cytotoxic effects, which is crucial for developing targeted cancer therapies . This application is particularly important given the ongoing search for more effective cancer treatments.

Chemical Reaction Studies

The compound’s reactivity under certain conditions has been studied, including the hydration of carbon–carbon double bonds in the side chain and furane ring. This research is vital for understanding the chemical behavior of furan derivatives and could lead to new reactions and synthesis methods .

properties

IUPAC Name

3-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c10-7(14)3-4-13-8(11-12-9(13)16)6-2-1-5-15-6/h1-2,5H,3-4H2,(H2,10,14)(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAQQAMBXICEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide

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